![molecular formula C10H6N4OS B12544738 1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- CAS No. 669065-31-0](/img/structure/B12544738.png)
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)-
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Overview
Description
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that contains both oxadiazole and thiadiazole rings These rings are known for their diverse biological activities and are commonly used in medicinal chemistry The compound’s structure includes two nitrogen atoms and one oxygen atom in the oxadiazole ring, and two nitrogen atoms and one sulfur atom in the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of benzohydrazide with thiocarbohydrazide in the presence of phosphoryl chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Contains a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Another isomer with a distinct ring structure.
1,3,4-Thiadiazole: Similar to the thiadiazole ring in the compound but lacks the oxadiazole ring.
Uniqueness
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is unique due to the presence of both oxadiazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
669065-31-0 |
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Molecular Formula |
C10H6N4OS |
Molecular Weight |
230.25 g/mol |
IUPAC Name |
2-phenyl-5-(1,3,4-thiadiazol-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N4OS/c1-2-4-7(5-3-1)8-12-13-9(15-8)10-14-11-6-16-10/h1-6H |
InChI Key |
ZUZJXFYKTUZORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=CS3 |
Origin of Product |
United States |
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